
5,7-Bis(2-methoxyphenyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Bis(2-methoxyphenyl)quinolin-8-ol is a chemical compound with the molecular formula C23H19NO3. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of two methoxyphenyl groups attached to the quinoline core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol typically involves the condensation of appropriate methoxy-substituted benzaldehydes with quinoline derivatives. One common method includes the use of Friedländer synthesis, where 2-aminobenzophenone reacts with methoxybenzaldehyde in the presence of a base to form the quinoline core. The reaction conditions often involve heating under reflux with a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Bis(2-methoxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science .
Applications De Recherche Scientifique
5,7-Bis(2-methoxyphenyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit certain enzymes involved in cell signaling pathways, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-ol: A simpler quinoline derivative with similar biological activities.
2-Methyl-8-quinolinol: Another derivative with distinct chemical properties.
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications.
Uniqueness
5,7-Bis(2-methoxyphenyl)quinolin-8-ol is unique due to the presence of two methoxyphenyl groups, which enhance its chemical stability and biological activity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
648896-56-4 |
|---|---|
Formule moléculaire |
C23H19NO3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
5,7-bis(2-methoxyphenyl)quinolin-8-ol |
InChI |
InChI=1S/C23H19NO3/c1-26-20-11-5-3-8-15(20)18-14-19(16-9-4-6-12-21(16)27-2)23(25)22-17(18)10-7-13-24-22/h3-14,25H,1-2H3 |
Clé InChI |
BGUAQJYRXWDIEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
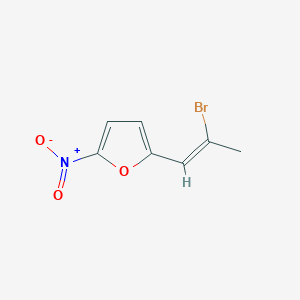

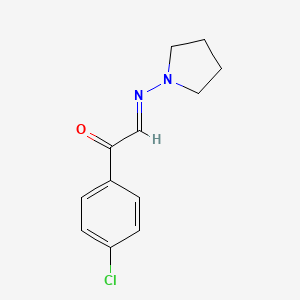

![5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-](/img/structure/B12901272.png)
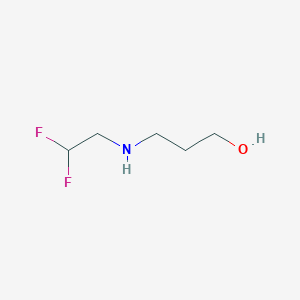
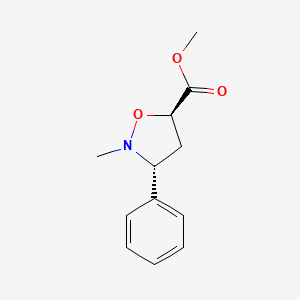
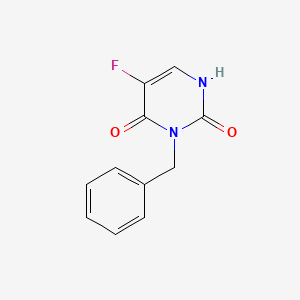
![5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine](/img/structure/B12901301.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)
![Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)-](/img/structure/B12901314.png)

![1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one](/img/structure/B12901327.png)
